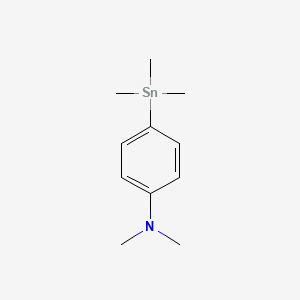
2-Methylpropan-2-ol;pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylpropan-2-ol, also known as tert-butanol, is a tertiary alcohol with the molecular formula (CH₃)₃COH. It is a clear, colorless liquid with a camphor-like odor. Pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N. It is a colorless liquid with a distinct, unpleasant fish-like smell. The combination of 2-Methylpropan-2-ol and pyridine forms a compound that is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Methylpropan-2-ol can be synthesized through the hydration of isobutene in the presence of sulfuric acid. Another method involves the reaction of acetone with methyl magnesium bromide, followed by hydrolysis . Pyridine can be synthesized through the Chichibabin synthesis, which involves the reaction of aldehydes, ammonia, and formaldehyde .
Industrial Production Methods: Industrially, 2-Methylpropan-2-ol is produced by the catalytic hydration of isobutene. Pyridine is produced through the reaction of acetaldehyde and ammonia in the presence of an acid catalyst .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methylpropan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be oxidized to form tert-butyl hydroperoxide and further to tert-butyl alcohol . Pyridine undergoes electrophilic substitution reactions, such as nitration, sulfonation, and halogenation .
Common Reagents and Conditions: Common reagents for the oxidation of 2-Methylpropan-2-ol include potassium permanganate and chromium trioxide. For pyridine, common reagents include nitric acid for nitration and sulfuric acid for sulfonation .
Major Products: The major products formed from the oxidation of 2-Methylpropan-2-ol are tert-butyl hydroperoxide and tert-butyl alcohol. Pyridine derivatives, such as nitropyridine and halopyridine, are formed through electrophilic substitution reactions .
Wissenschaftliche Forschungsanwendungen
2-Methylpropan-2-ol is used as a solvent in the production of paints, varnishes, and other coatings. It is also used as an intermediate in the synthesis of other chemicals, such as 2-methylpropan-1,3-diol and 2-methylpropan-2-yl acetate . Pyridine is used as a precursor to agrochemicals and pharmaceuticals. It is also used as a solvent and reagent in organic synthesis .
Wirkmechanismus
2-Methylpropan-2-ol acts as a solvent and a reagent in various chemical reactions. Its mechanism of action involves the formation of hydrogen bonds with other molecules, which facilitates the dissolution and reaction of solutes . Pyridine acts as a nucleophile in many reactions, where it donates a pair of electrons to form a bond with an electrophile .
Vergleich Mit ähnlichen Verbindungen
2-Methylpropan-2-ol is similar to other tertiary alcohols, such as 2-methylpropan-1-ol and 2-butanol. it is more difficult to oxidize due to the steric hindrance around the hydroxyl group . Pyridine is similar to other nitrogen-containing heterocycles, such as pyrimidine and pyrazine. Its basicity and nucleophilicity make it unique among these compounds .
List of Similar Compounds:- 2-Methylpropan-1-ol
- 2-Butanol
- Pyrimidine
- Pyrazine
Eigenschaften
CAS-Nummer |
18021-90-4 |
|---|---|
Molekularformel |
C9H15NO |
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
2-methylpropan-2-ol;pyridine |
InChI |
InChI=1S/C5H5N.C4H10O/c1-2-4-6-5-3-1;1-4(2,3)5/h1-5H;5H,1-3H3 |
InChI-Schlüssel |
GGEPMWAXNJCOPK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)O.C1=CC=NC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(But-2-en-1-yl)oxy]methyl}oxirane](/img/structure/B14714660.png)

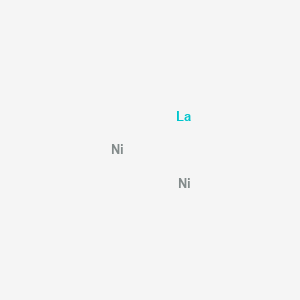
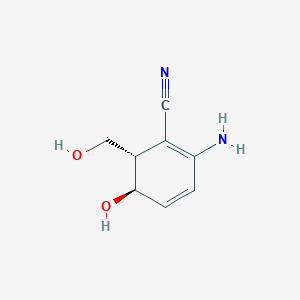
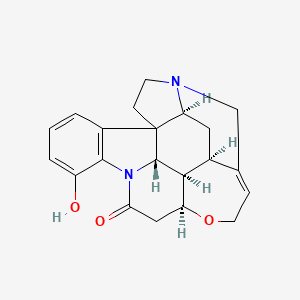


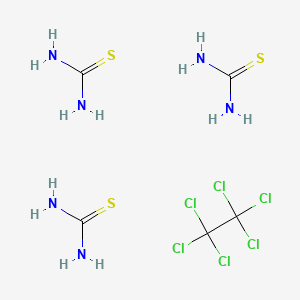
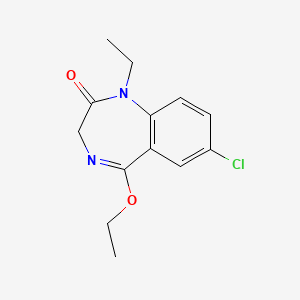
![Methyl 2-[(2-phenylacetyl)amino]prop-2-enoate](/img/structure/B14714706.png)


